molecular formula Cl5H2K2ORu B7799827 Dipotassium;trichlororuthenium;dichloride;hydrate

Dipotassium;trichlororuthenium;dichloride;hydrate

Cat. No.: B7799827
M. Wt: 374.5 g/mol
InChI Key: SRVGBBZEPHUDFZ-UHFFFAOYSA-I
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Description

Dipotassium;trichlororuthenium;dichloride;hydrate is a coordination compound containing ruthenium, potassium, and chlorine atoms Ruthenium is a transition metal known for its catalytic properties and is often used in various chemical reactions and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;trichlororuthenium;dichloride;hydrate typically involves the reaction of ruthenium trichloride hydrate with potassium chloride in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

RuCl3xH2O+2KClK2[RuCl3]yH2O\text{RuCl}_3 \cdot x\text{H}_2\text{O} + 2\text{KCl} \rightarrow \text{K}_2[\text{RuCl}_3] \cdot y\text{H}_2\text{O} RuCl3​⋅xH2​O+2KCl→K2​[RuCl3​]⋅yH2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;trichlororuthenium;dichloride;hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

    Substitution: Ligands in the coordination sphere of ruthenium can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or carbonyls.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.

Scientific Research Applications

Dipotassium;trichlororuthenium;dichloride;hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium;trichlororuthenium;dichloride;hydrate involves its interaction with molecular targets such as DNA, proteins, and other cellular components. The compound can bind to these targets, leading to changes in their structure and function. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;trichlororuthenium;dichloride;hydrate is unique due to its specific coordination environment and the presence of both potassium and chloride ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specific catalytic and material science applications.

Properties

IUPAC Name

dipotassium;trichlororuthenium;dichloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVGBBZEPHUDFZ-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Cl-].[Cl-].Cl[Ru](Cl)Cl.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl5H2K2ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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